

A Researcher's Guide to Cross-Reactivity of LDHA Antibodies

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Compound of Interest

Compound Name: *Lcaha*

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For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of commercially available Lactate Dehydrogenase A (LDHA) antibodies, focusing on their cross-reactivity across different species. The information presented is based on manufacturer datasheets and available experimental data to aid in making an informed decision for your specific research needs.

Performance Comparison of LDHA Antibodies

The following tables summarize the key specifications and validated applications of various commercially available LDHA antibodies. This allows for a direct comparison of their performance and suitability for different experimental setups.

Table 1: General Specifications of Surveyed LDHA Antibodies

| Catalog Number | Host Species | Clonality | Immunogen |
|----------------|--------------|------------|---|
| M00825 | Rabbit | Monoclonal | Synthesized peptide derived from human Lactate Dehydrogenase A |
| NBP1-48336 | Rabbit | Polyclonal | Synthetic peptide made to a C-terminal portion of the human Lactate Dehydrogenase A protein (within residues 280-332) |
| 21799-1-AP | Rabbit | Polyclonal | LDHA Fusion Protein Ag16703 (283-332 aa encoded by BC067223) |
| 3582 | Rabbit | Monoclonal | Synthetic peptide corresponding to residues surrounding Leu218 of human LDHA protein |
| 2012S | Rabbit | Polyclonal | Synthetic peptide corresponding to residues surrounding Lys14 of human LDHA protein |
| sc-137243 | Mouse | Monoclonal | Epitope mapping between amino acids 6-42 at the N-terminus of LDH-A of human origin |

Table 2: Validated Species Reactivity and Applications

| Catalog Number | Validated Species | Predicted Species Reactivity | Validated Applications |
|----------------|-------------------------------|------------------------------|--|
| M00825 | Human, Mouse, Rat | - | WB, IHC, ICC/IF, IP, Flow Cytometry |
| NBP1-48336 | Human, Mouse, Porcine, Bovine | - | WB, Simple Western, ELISA, Flow, ICC/IF, IHC |
| 21799-1-AP | Human, Mouse, Rat | - | WB, IHC, IF/ICC, IP, ELISA |
| 3582 | Human, Monkey | - | WB, IHC-P, IF-IC, FC-FP |
| 2012S | Human, Mouse, Rat, Monkey | - | WB |
| sc-137243 | Human | Mouse, Rat | WB, IP, IF, IHC(P), ELISA |

Experimental Methodologies

Accurate and reproducible data is contingent on sound experimental protocols. Below are detailed methodologies for key immunoassays used to assess antibody performance and cross-reactivity.

Western Blot (WB) Protocol

- **Lysate Preparation:** Prepare whole-cell or tissue lysates in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
- **SDS-PAGE:** Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary LDHA antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
- **Washing:** Repeat the washing step as described above.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Immunohistochemistry (IHC) Protocol

- **Tissue Preparation:** Fix tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
- **Deparaffinization and Rehydration:** Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.
- **Blocking:** Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 1 hour.
- **Primary Antibody Incubation:** Incubate the sections with the primary LDHA antibody (diluted as recommended, e.g., 1:100-1:500) overnight at 4°C.
- **Washing:** Wash the slides with PBS.

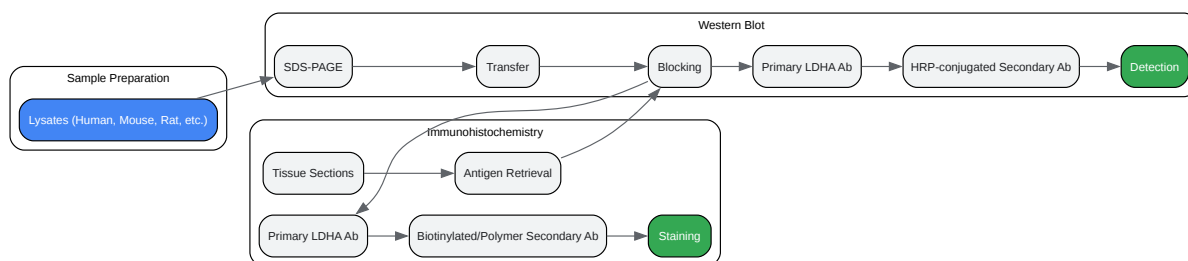
- **Secondary Antibody Incubation:** Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex, or use a polymer-based detection system.
- **Chromogen Detection:** Visualize the staining using a chromogen such as DAB (3,3'-Diaminobenzidine).
- **Counterstaining:** Counterstain the sections with hematoxylin.
- **Dehydration and Mounting:** Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

Immunofluorescence (IF) Protocol

- **Cell/Tissue Preparation:** Culture cells on coverslips or use cryosections of fresh-frozen tissue. Fix with 4% paraformaldehyde for 15 minutes.
- **Permeabilization:** Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Block with 1-5% BSA or normal serum from the secondary antibody host species for 1 hour.
- **Primary Antibody Incubation:** Incubate with the primary LDHA antibody at the recommended dilution overnight at 4°C.
- **Washing:** Wash three times with PBS.
- **Secondary Antibody Incubation:** Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
- **Washing:** Repeat the washing step.
- **Counterstaining and Mounting:** Counterstain nuclei with DAPI if desired. Mount the coverslips with an anti-fade mounting medium.
- **Imaging:** Visualize the fluorescence using a confocal or fluorescence microscope.

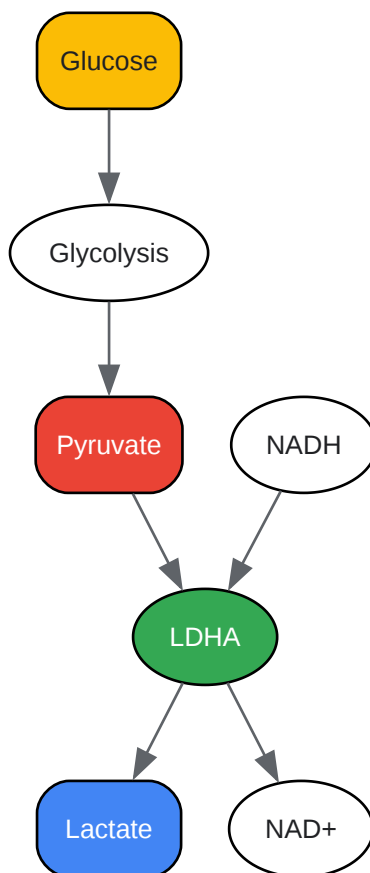
Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of LDHA, the following diagrams have been generated using Graphviz.



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Caption: Workflow for assessing LDHA antibody cross-reactivity.



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Caption: The central role of LDHA in the glycolytic pathway.

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